N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide, also known as FL-108, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Activity
A study by Desai, Rajpara, and Joshi (2013) involved the microwave-induced synthesis of fluorobenzamides that displayed significant antimicrobial activity against a variety of bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Iron-Catalyzed Fluorination
Another study highlighted an iron-catalyzed, amide-directed fluorination process that could be applied to these compounds, showcasing a broad substrate scope and functional group tolerance without the need for noble metal additives (Groendyke, AbuSalim, & Cook, 2016).
Anticancer Applications
Research by Hosamani, Reddy, and Devarajegowda (2015) demonstrated the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids, related to the compound , which showed potent anticancer activities against human cancer cell lines. This study not only provided insights into the synthesis of such compounds but also highlighted their potential in anticancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).
Cytotoxic Activities
Another study explored the cytotoxic activities of chromen-4-one derivatives, which are structurally related to the compound of interest. The research found that some derivatives showed significant cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Raj, Bhatia, Kapur, Sharma, Saxena, & Ishar, 2010).
Future Directions
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
It’s known that many compounds with similar structures possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature, pH, and light exposure . .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-2-4-16(5-3-14)23(27)25-18-10-11-21-19(12-18)20(26)13-22(28-21)15-6-8-17(24)9-7-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXOXNIDLMYXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.